molecular formula C10H18O B1671447 Geraniol CAS No. 106-24-1

Geraniol

Cat. No. B1671447
CAS RN: 106-24-1
M. Wt: 154.25 g/mol
InChI Key: GLZPCOQZEFWAFX-JXMROGBWSA-N
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Description

Geraniol is a monoterpenoid and an alcohol . It is the primary component of citronella oil and is a primary component of rose oil and palmarosa oil . It is a colorless oil, although commercial samples can appear yellow . It has low solubility in water, but it is soluble in common organic solvents . The functional group derived from geraniol (in essence, geraniol lacking the terminal −OH) is called geranyl .


Synthesis Analysis

Geraniol is synthesized in Saccharomyces cerevisiae . The geraniol synthase Valeriana officinalis (tVoGES), which lacked a plastid-targeting peptide, yielded the highest geraniol production . Overexpressing ERG20 WW and strengthening the mevalonate pathway significantly improved geraniol production .


Molecular Structure Analysis

Geraniol is a monoterpenoid and an alcohol . It consists of ten carbon atoms and one hydroxyl group, represented by the chemical formula C10H18O . The name “geraniol” stems from the plant genus Geranium, from which it was first isolated .


Chemical Reactions Analysis

In acidic solutions, geraniol is converted to the cyclic terpene α-terpineol . The alcohol group undergoes expected reactions. It can be converted to the tosylate, which is a precursor to the chloride . Geranyl chloride also arises by the Appel reaction by treating geraniol with triphenylphosphine and carbon tetrachloride . It can be hydrogenated . It can be oxidized to the aldehyde geranial .


Physical And Chemical Properties Analysis

Geraniol is a colorless to light yellow oily liquid with a rose aroma and is easily oxidized in the air . It has a molecular weight of 154.28, boiling point of 229230 ℃, melting point of -15 ℃, and Flash Point of 101 ℃ . It is soluble in ethanol, ether, acetone and other organic solvents, and slightly soluble in water .

Scientific Research Applications

Fragrance Material and Insect Repellent

Geraniol, a terpene alcohol found in the essential oils of several plants, is significant in the flavor and fragrance industries. Besides its pleasant odor, geraniol exhibits insecticidal and repellent properties, making it a natural pest control agent with low toxicity. Its potential as a new class of chemoprevention agents for cancer has also been suggested. Additionally, studies have explored its antimicrobial, antioxidant, anti-inflammatory, and some vascular effects. The role of geraniol as a penetration enhancer for transdermal drug delivery has also garnered research interest (Chen & Viljoen, 2010).

Pharmacological Properties

Geraniol is identified for its diverse pharmacological activities, suggesting it could treat various diseases as a drug candidate. It exhibits antitumor, anti-inflammatory, antioxidative, and antimicrobial activities, along with hepatoprotective, cardioprotective, and neuroprotective effects. This review summarizes geraniol's pharmacological effects, emphasizing its potential in clinical trials (Lei et al., 2018).

Role in Colitis and Hyperglycemia

Geraniol has shown effectiveness in ameliorating TNBS-induced colitis, demonstrating antioxidant, anti-inflammatory, and immunosuppressive potentials. It modulates various signaling pathways, including Wnt/β-catenin, p38MAPK, NFκB, and PPARγ. Additionally, geraniol ameliorates hyperglycemia by influencing key enzymes of carbohydrate metabolism in diabetic rats (Soubh et al., 2015); (Babukumar et al., 2017).

Antitumor Effects

Geraniol exhibits therapeutic and preventive effects on various types of cancer, including breast, lung, colon, prostate, pancreatic, and hepatic cancer. It controls signaling molecules and pathways representative of tumor hallmarks, potentially offering a foundation for developing a multi-targeted anticancer agent (Cho et al., 2016).

Other Biological Activities

Apart from the above, geraniol has antioxidant and anti-inflammatory properties, showing activity against prostate, bowel, liver, kidney, and skin cancer. Itcan induce apoptosis and increase the expression of proapoptotic proteins. Its antibacterial activity has also been observed on various pathogens. This review discusses some of the most important uses of geraniol in a wide range of applications (Mączka et al., 2020).

Heterologous Production and Health Benefits

Research has also been conducted on the heterologous production of geraniol in marine diatoms for the biosynthesis of valuable compounds. This study provides a proof-of-concept of the suitability of marine diatoms as a novel production platform for monoterpenoids like geraniol (Fabris et al., 2020). Additionally, a systematic review on geraniol's health benefits, particularly as a major compound of Rosa damascena Mill, emphasizes its therapeutic effects and recommends its use for multiple health benefits (Hadian et al., 2020).

Network Pharmacology and Neuroprotective Effects

A network pharmacology study on geraniol shows its potential to target multiple proteins and pathways, suggesting systematic pharmacological effects. This highlights its potential in the treatment of cancer, inflammatory immunoreactions, and other physiological processes (Zhang et al., 2019). Moreover, a study on geraniol's effects on the central nervous system in rats indicates its depressant effect, which might have implications for its use in neuroprotective therapies (Medeiros et al., 2018).

Safety And Hazards

Geraniol causes skin irritation. It may cause an allergic skin reaction. It causes serious eye damage. It is harmful to aquatic life .

Future Directions

Geraniol contributes to the floral scent of tea (Camellia sinensis) and is abundant in tea plants, yet its biosynthesis and role in stress responses remain unclear . The researchers found that full-length terpene synthase (CsTPS1) and its alternative splice isoform (CsTPS1-AS) encode proteins that catalyze the formation of geraniol in vitro using GPP as a substrate . This study illuminates the critical function of CsTPS1-AS in mediating geraniol biosynthesis and pathogen resistance, offering novel insights into the intricate defense strategies of tea plants and the role of AS in plant-pathogen interactions .

properties

IUPAC Name

(2E)-3,7-dimethylocta-2,6-dien-1-ol
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InChI

InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7+
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InChI Key

GLZPCOQZEFWAFX-JXMROGBWSA-N
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Canonical SMILES

CC(=CCCC(=CCO)C)C
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Isomeric SMILES

CC(=CCC/C(=C/CO)/C)C
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Molecular Formula

C10H18O
Record name GERANIOL
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DSSTOX Substance ID

DTXSID8026727
Record name (2E)-3,7-Dimethyl-2,6-octadien-1-ol
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Molecular Weight

154.25 g/mol
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Physical Description

Geraniol is a colorless to pale yellow oily liquid with a sweet rose odor. (NTP, 1992), Dry Powder, Liquid, Other Solid; Liquid, Colorless to yellow liquid with geranium odor; [Hawley] Colorless liquid; [MSDSonline], Liquid, Colourless liquid; rose-like aroma
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Boiling Point

446 °F at 760 mmHg (NTP, 1992), 230 °C, 229.00 to 230.00 °C. @ 760.00 mm Hg
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Flash Point

108 °C (226 °F) - closed cup, >212 °F (>100 °C) (closed cup)
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Solubility

In water, 100 mg/L at 25 °C, Slightly soluble in water, Miscible with ether, acetone, 1:3 in 70% alcohol, For more Solubility (Complete) data for GERANIOL (7 total), please visit the HSDB record page., 0.1 mg/mL at 25 °C, Insoluble in glycerol; slightly soluble in water; soluble in most fixed oils, propylene glycol, soluble (in ethanol)
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Density

0.8894 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8894 g/cu cm at 20 °C, Density: 0.870-0.890 at 15 °C, 0.870-0.885
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Vapor Pressure

0.03 [mmHg]
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Mechanism of Action

Geraniol (GO) potent antitumor and chemopreventive effects are attributed to its antioxidant and anti-inflammatory properties. In the current study, the potential efficacy of GO (250 mg/kg) in ameliorating metabolic syndrome (MetS) induced by fructose in drinking water /administered to rats/ was elucidated. Moreover, the effect of pioglitazone (5 and 10 mg/kg; PIO) and the possible interaction of the co-treatment of GO with PIO5 were studied in the MetS model. After 4 weeks of treatment, GO and/or PIO reduced the fasting blood glucose and the glycemic excursion in the intraperitoneal glucose tolerance test. GO and PIO5/10 restrained visceral adiposity and partly the body weight gain. The decreased level of peroxisome proliferator activated receptor (PPAR)-gamma transcriptional activity in the visceral adipose tissue of MetS rats was increased by single treatment regimens. Though GO did not affect MetS-induced hyperinsulinemia, PIO5/10 lowered it. Additionally, GO and PIO5/10 suppressed glycated hemoglobin and the receptor for advanced glycated end products (RAGE). These single regimens also ameliorated hyperuricemia, the disrupted lipid profile, and the elevated systolic blood pressure evoked by MetS. The rise in serum transaminases, interleukin-1beta, and tumor necrosis factor-alpha, as well as hepatic lipid peroxides and nitric oxide (NO) was lowered by the single treatments to different extents. Moreover, hepatic non-protein thiols, as well as serum NO and adiponectin were enhanced by single regimens. Similar effects were reached by the combination of GO with PIO5; however, a potentiative interaction was noted on fasting serum insulin level, while synergistic effects were reflected as improved insulin sensitivity, as well as reduced RAGE and triglycerides. Therefore, GO via the transcriptional activation of PPAR-gamma reduces inflammation and free radical injury produced by MetS. Thereby, these effects provide novel mechanistic insights on GO management of MetS associated critical risk factors. Moreover, the co-administration of GO to PIO5 exalted the antidiabetic drug anti-MetS efficacy.
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Product Name

Geraniol

Color/Form

Colorless to pale-yellow, liquid oil, Oily liquid

CAS RN

106-24-1, 624-15-7, 68311-14-8, 106-25-2
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Melting Point

less than 5 °F (NTP, 1992), -15 °C, < -15 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Geraniol
Reactant of Route 2
Geraniol
Reactant of Route 3
Reactant of Route 3
Geraniol
Reactant of Route 4
Geraniol
Reactant of Route 5
Geraniol
Reactant of Route 6
Geraniol

Citations

For This Compound
85,300
Citations
Y Lei, P Fu, X Jun, P Cheng - Planta medica, 2019 - thieme-connect.com
… geraniol suggested that geraniol could treat various diseases as a promising drug candidate. In order to evaluate the potential of geraniol … of the pharmacological effects of geraniol. The …
Number of citations: 115 www.thieme-connect.com
W Chen, AM Viljoen - South African Journal of Botany, 2010 - Elsevier
… Geraniol has been suggested to represent a new class of … The effect of geraniol as a penetration enhancer for transdermal … most important applications of geraniol and unites the …
Number of citations: 544 www.sciencedirect.com
W Mączka, K Wińska, M Grabarczyk - Molecules, 2020 - mdpi.com
Geraniol is a monoterpenic alcohol with a pleasant rose-like … studies have shown the activity of geraniol against prostate, bowel, … discusses some of the most important uses of geraniol. …
Number of citations: 76 www.mdpi.com
MHP Lira, FP Andrade Júnior, GFQ Moraes… - Journal of Essential …, 2020 - Taylor & Francis
… of geraniol and standard antimicrobials were found to be synergic for most strains. Geraniol … From our review results, it is clear that the phytoconstituent geraniol presents antimicrobial …
Number of citations: 89 www.tandfonline.com
M Cho, I So, JN Chun, JH Jeon - … journal of oncology, 2016 - spandidos-publications.com
… geraniol against various types of cancer. We also summarize the current knowledge with regards to the effects of geraniol … geraniol research as it pertains to future clinical investigations. …
Number of citations: 147 www.spandidos-publications.com
A Lapczynski, SP Bhatia, RJ Foxenberg… - Food and Chemical …, 2008 - Elsevier
… A use test with shampoos that contained a fragrance mix made from a mixture of lyral, geraniol and hydroxycitronellal was conducted on twelve dermatitis patients with pre-existing sensitivities …
Number of citations: 142 www.sciencedirect.com
Y Iijima, DR Gang, E Fridman, E Lewinsohn… - Plant …, 2004 - academic.oup.com
… formation of 18 O-geraniol from geranyl diphosphate, indicating … geraniol and citral, and not in glands or leaves of another basil variety that makes other monoterpenes but not geraniol …
Number of citations: 320 academic.oup.com
T Yang, J Li, HX Wang, Y Zeng - Phytochemistry, 2005 - Elsevier
… However, the fact that the carbon skeleton of geraniol is identical to that of its precursor GDP … for generating geraniol. While this manuscript was under preparation, a geraniol synthase …
Number of citations: 102 www.sciencedirect.com
M Bard, MR Albrecht, N Gupta, CJ Guynn, W Stillwell - Lipids, 1988 - Springer
… This suggests that geraniol inhibition is not merely due to the hydrophobicity of the geraniol molecule. Here we compare the effect of geraniol on membrane properties of living cells with …
Number of citations: 225 link.springer.com
D Steyer, C Erny, P Claudel, G Riveill, F Karst… - Food …, 2013 - Elsevier
… Geraniol produced by grape is the main precursor of terpenols which play a key role in the floral aroma of white wines. We investigated the fate of geraniol … enriched with geraniol were …
Number of citations: 65 www.sciencedirect.com

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